3-Ethoxy-4-[2-oxo-2-(piperidin-1-yl)ethoxy]benzaldehyde
Description
Systematic IUPAC Name Analysis and Derivative Classification
The compound 3-ethoxy-4-[2-oxo-2-(piperidin-1-yl)ethoxy]benzaldehyde is systematically named to reflect its structural components. The benzaldehyde core features substituents at positions 3 and 4, with the ethoxy group occupying the meta position and the ethoxy-piperidinyl chain at the para position. The piperidinyl moiety is attached via a 2-oxoethoxy linkage, where the ketone (oxo) group is directly bonded to the nitrogen of the piperidine ring. This nomenclature adheres to IUPAC rules, prioritizing substituent numbering based on functional group hierarchy.
The classification of this compound falls under piperidine-benzaldehyde derivatives, a subset of aryl aldehydes with heterocyclic amine substituents. Its structural analogs include methoxy-substituted variants (e.g., 3-methoxy-4-[2-oxo-2-(piperidin-1-yl)ethoxy]benzaldehyde) and methyl-modified piperidine derivatives (e.g., 3-methoxy-4-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]benzaldehyde).
Comparative Structural Analysis with Analogous Piperidine-Benzaldehyde Derivatives
This compound shares a common scaffold with other piperidine-benzaldehyde derivatives but differs in substituent positions and heterocyclic modifications. Table 1 provides a comparative analysis of key structural features:
Key Differences :
- Alkoxy Substituents : Ethoxy vs. methoxy groups influence solubility and electronic effects. Ethoxy enhances hydrophobicity compared to methoxy.
- Piperidine Modifications : Methyl substitution at the 4-position alters steric bulk and potential hydrogen-bonding interactions.
- Oxo-Ethoxy Linkage : The ketone group in the ethoxy bridge facilitates conjugation and reactivity in further synthetic transformations.
Crystallographic and Conformational Studies of the Ethoxy-Piperidinyl Substituent
Crystallographic data for piperidine-benzaldehyde derivatives reveal critical insights into molecular packing and conformational preferences. While direct crystal data for this compound is limited, structural analogs provide relevant information:
Piperidine Ring Conformation :
Intersubunit Interactions :
Table 2 summarizes crystallographic parameters from analogous compounds:
Implications :
- The ethoxy-piperidinyl substituent likely adopts a conformation that balances steric and electronic factors, favoring equatorial positioning of bulky groups.
- Crystal packing is dominated by weak intermolecular forces, with hydrogen bonding playing a secondary role compared to van der Waals interactions.
Properties
IUPAC Name |
3-ethoxy-4-(2-oxo-2-piperidin-1-ylethoxy)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-2-20-15-10-13(11-18)6-7-14(15)21-12-16(19)17-8-4-3-5-9-17/h6-7,10-11H,2-5,8-9,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRFHYGLPIUKURI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OCC(=O)N2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-4-[2-oxo-2-(piperidin-1-yl)ethoxy]benzaldehyde typically involves the reaction of 3-ethoxy-4-hydroxybenzaldehyde with 2-oxo-2-(piperidin-1-yl)ethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity while ensuring cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-4-[2-oxo-2-(piperidin-1-yl)ethoxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-Ethoxy-4-[2-oxo-2-(piperidin-1-yl)ethoxy]benzoic acid.
Reduction: 3-Ethoxy-4-[2-oxo-2-(piperidin-1-yl)ethoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 3-Ethoxy-4-[2-oxo-2-(piperidin-1-yl)ethoxy]benzaldehyde exhibit anticancer properties by inhibiting various cellular pathways involved in tumor growth. For instance, studies on related compounds have shown their effectiveness in targeting receptor tyrosine kinases and cyclin-dependent kinases (CDKs), which are crucial for cancer cell proliferation .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activities against a range of pathogens. Preliminary studies suggest that it may possess significant antibacterial and antifungal properties, making it a candidate for further development as an antimicrobial agent .
Neurological Applications
Given its structural resemblance to known neuroactive compounds, this compound is being investigated for potential neuroprotective effects. It may modulate neurotransmitter systems or exhibit antioxidant properties that could benefit conditions like Alzheimer's disease or Parkinson's disease .
Case Studies
Mechanism of Action
The mechanism of action of 3-Ethoxy-4-[2-oxo-2-(piperidin-1-yl)ethoxy]benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in biological systems, it may inhibit or activate certain enzymes, leading to a cascade of biochemical reactions that result in its observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzaldehyde Core
3-Methoxy-4-[2-(4-methyl-piperidin-1-yl)-2-oxo-ethoxy]-benzaldehyde
- Structural Differences : The ethoxy group in the target compound is replaced by methoxy at the 3-position, and the piperidinyl group is substituted with a methyl group at the 4-position.
- The methoxy group may enhance electron-donating effects compared to ethoxy, altering photophysical properties .
3-Chloro-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde
- Structural Differences : The 3-ethoxy group is replaced by chloro, and the 2-oxo group is absent.
- Impact : The chloro substituent introduces electron-withdrawing effects, decreasing electron density on the aromatic ring. This could reduce stability in alkaline conditions but enhance electrophilic substitution reactivity .
3,4-Dimethyl-2-(2-oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde
- Structural Differences : Methyl groups at the 3- and 4-positions replace ethoxy and alter the substitution pattern (2-position instead of 4).
- The shifted substituent position may sterically hinder interactions with planar targets .
Variations in the Amine Moiety
3-Ethoxy-4-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]benzaldehyde
- Structural Differences : Piperidine (6-membered ring) is replaced by pyrrolidine (5-membered ring).
- Properties: Molecular Formula: C15H19NO4 vs. C16H21NO3 (target compound). Boiling Point: 481.7°C (pyrrolidinyl) vs. unrecorded for the piperidinyl variant. Density: 1.2 g/cm³ (pyrrolidinyl) .
- However, the decreased ring size may lower thermal stability.
3-Ethoxy-4-[2-oxo-2-(10H-phenothiazin-10-yl)ethoxy]benzaldehyde
- Structural Differences: Piperidine is replaced by phenothiazine, a heterocycle containing sulfur and nitrogen.
- Impact: The aromatic phenothiazine group introduces conjugation, likely enhancing UV absorption and redox activity. This makes the compound suitable for photocatalytic applications .
Data Table: Key Properties of Comparable Compounds
Biological Activity
Introduction
3-Ethoxy-4-[2-oxo-2-(piperidin-1-yl)ethoxy]benzaldehyde is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H21NO4, with a molecular weight of 291.34 g/mol. The compound features an ethoxy group and a piperidine moiety, which are significant for its biological interactions.
Synthesis
The synthesis typically involves the reaction of 3-hydroxybenzaldehyde derivatives with piperidine-based reactants under basic conditions. The reaction proceeds through nucleophilic substitution, leading to the formation of the desired compound. Optimizing reaction conditions such as temperature and solvent can enhance yield and purity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives with similar structures have shown effectiveness in inhibiting cancer cell proliferation and inducing apoptosis in various cancer models, including breast cancer (MDA-MB-231) cells. These compounds were observed to enhance caspase activity, indicating their role in apoptosis induction at concentrations around 1.0 μM to 10.0 μM .
The mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to alterations in their activity. For example, studies indicate that similar compounds may inhibit microtubule assembly and induce morphological changes in cancer cells .
Case Studies
- In Vitro Studies : A study focused on various piperidine derivatives demonstrated that compounds structurally related to this compound exhibited significant cytotoxicity against several cancer cell lines, including lung and liver cancers .
- Cell Cycle Analysis : Analysis revealed that certain derivatives could arrest the cell cycle at specific phases, contributing to their anticancer effects .
- Enzyme Inhibition : Compounds containing piperidine moieties have been shown to inhibit key enzymes involved in cancer progression, suggesting a multi-targeted approach for therapeutic applications .
Comparative Analysis
A comparative analysis of related compounds reveals distinct biological activities based on structural variations:
| Compound Name | Molecular Formula | Key Activity |
|---|---|---|
| This compound | C16H21NO4 | Anticancer |
| 3-Methoxy-4-[2-(4-methyl-piperidin-1-yl)-2-oxo]benzaldehyde | C16H23N | Antimicrobial |
| 4-Methoxy-3-[2-(pyrrolidin-1-YL)-2-oxo]benzaldehyde | C16H21NO3 | Anticancer |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for 3-Ethoxy-4-[2-oxo-2-(piperidin-1-yl)ethoxy]benzaldehyde?
- Methodological Answer : The synthesis typically involves nucleophilic substitution and condensation reactions. For example:
Etherification : Reacting a hydroxybenzaldehyde derivative (e.g., 3-ethoxy-4-hydroxybenzaldehyde) with 1-(2-chloroethyl)piperidine under basic conditions (e.g., NaHCO₃) to form the ether linkage.
Oxidation/Functionalization : Subsequent steps may include reduction of nitro groups (if present) or introduction of the aldehyde moiety via controlled oxidation .
- Example Protocol : A similar compound, 5-nitro-2-[2-(pyrrolidin-1-yl)ethoxy]benzaldehyde, was synthesized via nucleophilic substitution with 1-(2-chloroethyl)pyrrolidine hydrochloride (yield: ~13%) .
Q. Which spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : To confirm the aldehyde proton (δ ~10 ppm) and substituents (e.g., ethoxy, piperidine). reports δ 10.07 (s, 1H, aldehyde) and δ 4.67 (t, 2H, ethoxy) for a benzaldehyde derivative .
- Mass Spectrometry (MS) : High-resolution ESI-MS can validate molecular weight (e.g., observed [M+H]⁺ at 279.1709 vs. calculated 278.1630) .
- X-ray Crystallography : For structural confirmation (e.g., SHELX refinement; see Table 1 in for crystallographic parameters) .
Q. What are the reactivity patterns of the aldehyde group in this compound?
- Methodological Answer :
- Oxime Formation : Reacts with hydroxylamine hydrochloride under reflux to form oxime derivatives (e.g., 60% yield, purity ≥97%) .
- Polymerization : The aldehyde group participates in poly(azomethine) synthesis via Schiff base reactions with diamines (e.g., p-phenylenediamine) .
Advanced Research Questions
Q. How can researchers optimize low yields in the nucleophilic substitution step during synthesis?
- Methodological Answer :
- Reaction Conditions : Use polar aprotic solvents (e.g., DMF), phase-transfer catalysts, or elevated temperatures (reflux) to enhance reactivity .
- Monitoring : Track reaction progress via TLC and adjust stoichiometry (e.g., excess 1-(2-chloroethyl)piperidine) .
- Workup : Purify intermediates via vacuum filtration or column chromatography to remove unreacted starting materials .
Q. What methodologies resolve discrepancies between crystallographic data and computational models?
- Methodological Answer :
- Refinement Tools : Use SHELXL for high-resolution data refinement, particularly for twinned crystals or disordered atoms .
- Cross-Validation : Compare experimental bond lengths/angles with DFT-optimized structures. provides atomic coordinates (Table 2) for analogous compounds .
Q. How can reaction conditions minimize byproducts in etherification steps?
- Methodological Answer :
- Base Selection : Use mild bases (e.g., NaHCO₃) to avoid side reactions like aldehyde oxidation .
- Temperature Control : Maintain reflux temperatures (e.g., 80°C in ethanol) to balance reaction rate and selectivity .
Q. What strategies validate the stereochemical configuration of derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
